2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGS-8216 involves several key steps:
Condensation of Aniline with Diethyl Ethoxymethylenemalonate: Aniline reacts with diethyl ethoxymethylenemalonate by heating at 90°C to form diethyl anilinomethylenemalonate.
Cyclization to Ethyl 4-Hydroxyquinoline-3-Carboxylate: The intermediate is then cyclized by heating at 240°C in diphenyl ether-biphenyl to produce ethyl 4-hydroxyquinoline-3-carboxylate.
Reaction with Phosphorus Oxychloride: The product is treated with hot phosphorus oxychloride to yield ethyl 4-chloro-quinoline-3-carboxylate.
Cyclization with Phenylhydrazine: Finally, the compound is cyclized with phenylhydrazine by heating at 105°C in xylene.
Industrial Production Methods
While specific industrial production methods for CGS-8216 are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate scaling of reaction conditions and optimization of yields.
Chemical Reactions Analysis
Types of Reactions
CGS-8216 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the quinoline ring.
Cyclization Reactions: As seen in its synthesis, CGS-8216 can undergo cyclization reactions to form its characteristic pyrazoloquinoline structure.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Phenylhydrazine: Utilized in cyclization reactions to form the pyrazoloquinoline core.
Major Products
The primary product of these reactions is CGS-8216 itself, with potential for various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
CGS-8216 has been extensively studied for its scientific research applications, including:
Neuroscience: It is used to study the benzodiazepine receptor and its role in anxiety and convulsions.
Pharmacology: The compound is employed to investigate the effects of benzodiazepine receptor antagonists and inverse agonists.
Epilepsy Research: CGS-8216 has been evaluated for its anticonvulsant properties in various animal models.
Mechanism of Action
CGS-8216 acts as a benzodiazepine receptor antagonist. It binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor, inhibiting the effects of benzodiazepines. This action leads to its anxiolytic and proconvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Ro 15-1788 (Flumazenil): Another benzodiazepine receptor antagonist with similar properties.
ZK 93426: A potent benzodiazepine receptor antagonist with some overlapping effects.
CGS 9896: A compound with partial agonistic or mixed agonist-antagonist properties.
Uniqueness
CGS-8216 is unique in its specific binding affinity and inverse agonistic properties at the benzodiazepine receptor, making it a valuable tool for studying the receptor’s role in various neurological and pharmacological contexts .
Properties
CAS No. |
77779-60-3 |
---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H11N3O/c20-16-13-10-17-14-9-5-4-8-12(14)15(13)18-19(16)11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
XTYGFVVANLMBHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one CGS 8216 CGS-8216 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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